molecular formula C15H15FN2O4S B2453683 3-(1-(2-((4-Fluorophenyl)thio)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 1903546-80-4

3-(1-(2-((4-Fluorophenyl)thio)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2453683
CAS No.: 1903546-80-4
M. Wt: 338.35
InChI Key: FFZWBCJRQWNKCZ-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-((4-Fluorophenyl)thio)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . This particular compound also contains a fluorophenyl group, an acetyl group, and an oxazolidine dione group.


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The fluorophenyl group, acetyl group, and oxazolidine dione group also contribute to the overall structure of the molecule.

Scientific Research Applications

Polymer Science Applications

Microwave-Assisted Rapid Polycondensation : Research has explored the microwave-assisted rapid polycondensation reactions of similar triazolidine-dione compounds with diisocyanates. This method significantly accelerates the polymerization process, leading to novel polyureas with interesting physical properties and potential applications in materials science (Mallakpour & Rafiee, 2004).

Photoactive Polyamides : Another study focused on the synthesis of photoactive polyamides containing units derived from triazolidine-dione compounds. These novel aliphatic polyamides exhibit promising inherent viscosities and fluorimetric properties, suggesting applications in the development of photoactive materials (Mallakpour & Rafiee, 2007).

Medicinal Chemistry Applications

Anticancer Activity : Compounds structurally related to thiazolidine-diones have been synthesized and evaluated for their anticancer activities. Notably, certain derivatives have shown significant activity against cancer cell lines, highlighting the potential of these compounds in the development of new anticancer therapies (Kumar & Sharma, 2022).

Antimicrobial Activities : Synthesis and evaluation of thiazolidine-dione derivatives for their antimicrobial properties have also been conducted. Some of these compounds have demonstrated potent antibacterial and antifungal activities, suggesting their potential use as novel antimicrobial agents (Prakash et al., 2010).

Luminescent Materials

Lanthanide Ion Complexes : Research into the synthesis of luminescent lanthanide ion complexes using thiophene-derivatized compounds has been carried out. These complexes exhibit high luminescence in both solid state and solution, indicating their potential applications in the development of luminescent materials (de Bettencourt-Dias et al., 2007).

Analytical Chemistry

Selective Al(3+) Sensor : A pyrrolidine constrained bipyridyl-dansyl conjugate has been developed as a selective ratiometric and colorimetric chemosensor for aluminum ions. This innovative sensor demonstrates the ability to detect Al(3+) ions based on internal charge transfer, showcasing its potential in analytical chemistry applications (Maity & Govindaraju, 2010).

Properties

IUPAC Name

3-[1-[2-(4-fluorophenyl)sulfanylacetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c16-10-1-3-12(4-2-10)23-9-14(20)17-6-5-11(7-17)18-13(19)8-22-15(18)21/h1-4,11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZWBCJRQWNKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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